2-ethoxy-N-(morpholin-4-yl)benzamide
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Overview
Description
2-ethoxy-N-(morpholin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It consists of a benzamide core with an ethoxy group at the second position and a morpholine ring attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(morpholin-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxybenzoic acid and morpholine.
Amidation Reaction: The 2-ethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with morpholine to form this compound.
Reaction Conditions: The amidation reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: The major products include 2-formyl-N-(morpholin-4-yl)benzamide or 2-carboxy-N-(morpholin-4-yl)benzamide.
Reduction: The major product is 2-ethoxy-N-(morpholin-4-yl)aniline.
Substitution: The major products depend on the substituent introduced, such as 2-alkoxy-N-(morpholin-4-yl)benzamide.
Scientific Research Applications
2-ethoxy-N-(morpholin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Biology: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Industry: It is used in the synthesis of other complex organic molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzamide core may also play a role in binding to specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(piperidin-4-yl)benzamide
- 2-ethoxy-N-(pyrrolidin-4-yl)benzamide
- 2-ethoxy-N-(azepan-4-yl)benzamide
Uniqueness
2-ethoxy-N-(morpholin-4-yl)benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
CAS No. |
545340-86-1 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-ethoxy-N-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12-6-4-3-5-11(12)13(16)14-15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16) |
InChI Key |
PEAAPRIGRRTTFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN2CCOCC2 |
solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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